4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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Description
4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 470. The solubility of this chemical has been described as >49 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Profile of Quinoxalinone Derivatives
Quinoxalinone derivatives, including 4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, are recognized for their broad spectrum of pharmacological activities. These compounds are utilized in organic synthesis to build both natural and synthetic compounds, showing significant antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their versatile pharmacological profiles suggest their potential as scaffolds for designing biologically active compounds, highlighting their importance in drug discovery and development processes (Ramli et al., 2014).
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives, related to quinoxalinone structures, are used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to form stable chelating complexes with metallic surfaces. This property makes them valuable in industrial applications, protecting materials from corrosion (Verma et al., 2020).
Role in Oxidative Stress and Toxicity
Research on quinoxaline 1,4-di-N-oxides (QdNOs), a group related to quinoxalinones, has indicated their role in generating reactive oxygen species (ROS) and oxidative stress, correlating with various toxicities. Understanding the oxidative stress involvement in their toxicity and metabolism can provide insights into the development of antioxidants and ROS scavengers, potentially mitigating adverse effects and improving safety profiles of related compounds (Wang et al., 2016).
Properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(24-16-10-6-5-9-15(16)23-2)18(22)20-11-17(21)19-13-7-3-4-8-14(13)20/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJJERXRKYUJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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